molecular formula C14H16N2O2 B4626435 2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol

2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol

Cat. No.: B4626435
M. Wt: 244.29 g/mol
InChI Key: NOJVXJDMQGTDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C14H16N2O2 It is characterized by the presence of a methoxy group, a phenol group, and a pyridin-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol typically involves the condensation of a primary amine with an aldehyde, followed by reduction of the resulting Schiff base. For example, the reaction between 2-methoxy-4-formylphenol and pyridin-2-ylmethylamine in methanol can yield the desired product. The reaction is usually carried out at room temperature, and the Schiff base is subsequently reduced using sodium borohydride in methanol and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group in the Schiff base intermediate can be reduced to form the final amine product.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The final amine product, this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets. For example, it can act as a ligand for metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, it may interact with biological macromolecules, such as proteins, through hydrogen bonding and hydrophobic interactions, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-{[(pyridin-2-ylmethyl)amino]methyl}phenol
  • 2-Methoxy-4-{[(pyridin-4-ylmethyl)amino]methyl}phenol
  • 2-Methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenol

Uniqueness

2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group and the pyridin-2-ylmethylamino group provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-4-[(pyridin-2-ylmethylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-18-14-8-11(5-6-13(14)17)9-15-10-12-4-2-3-7-16-12/h2-8,15,17H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJVXJDMQGTDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.